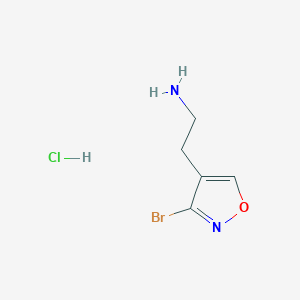

2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride

Descripción

2-(3-Bromo-1,2-oxazol-4-yl)ethanamine hydrochloride is a halogenated heterocyclic compound featuring a 1,2-oxazole ring substituted with a bromine atom at position 3 and an ethanamine side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. This compound is commercially available through multiple global suppliers, including those in China, the U.S., and Malaysia, with certifications such as ISO9001 and FSSC22000 .

Propiedades

IUPAC Name |

2-(3-bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O.ClH/c6-5-4(1-2-7)3-9-8-5;/h3H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGRMYWJYKPGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)Br)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride typically involves the bromination of an oxazole derivative followed by amination. One common method involves the reaction of 3-bromo-4-chloro-1,2-oxazole with ethylenediamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Researchers use this compound to study the biological activity of oxazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

Industrial Applications: It is employed in the development of new materials and chemical processes, particularly those involving heterocyclic chemistry.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

The structural and functional properties of 2-(3-Bromo-1,2-oxazol-4-yl)ethanamine hydrochloride can be contextualized by comparing it to related compounds, including halogenated ethanamine derivatives, heterocyclic analogues, and bioactive molecules.

Structural Analogues with Heterocyclic Cores

Oxazole and Oxadiazole Derivatives

- [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride (CAS 1803580-84-8): Structure: Contains a 1,2,4-oxadiazole ring linked to a methanamine group and a 3-bromophenyl substituent. Key Differences: The oxadiazole core (vs. The phenyl substitution may enhance lipophilicity compared to the oxazole-based target compound .

- [3-(3-Bromo-1,2-oxazol-4-yl)propanamine Hydrochloride (Hypothetical): Hypothetical Comparison: A longer alkyl chain (propanamine vs.

Indole and Benzoxazole Derivatives

- 2-(5-Ethyl-1H-indol-3-yl)ethanamine Hydrochloride (Compound 2 from ): Structure: Indole ring substituted with ethyl and ethanamine groups. Bioactivity: Demonstrates anti-plasmodial activity and interacts with HSP90 via hydrogen bonding to GLU527 and TYR604 . Bromine in the target compound may enhance electrophilic reactivity compared to ethyl substituents.

N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(2,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)ethanamine Hydrochloride :

- Structure : Features dual triazole rings and fluorinated benzyl groups.

- Bioactivity : Potent antifungal activity due to halogenated aromatic rings and azole moieties .

- Comparison : The triazole rings offer stronger hydrogen-bonding capacity than oxazole, but bromine in the target compound may confer distinct halogen-bonding interactions.

Halogenated Ethanamine Hydrochlorides

Aromatic Substitutions

2-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride (CAS 1255098-85-1) :

- (S)-1-(4-Bromo-3-chlorophenyl)ethanamine Hydrochloride (CAS 1810074-64-6): Structure: Chiral ethanamine with bromo-chlorophenyl substitution. Applications: Potential use in asymmetric synthesis or as a bioactive intermediate. Molecular weight: 270.98 g/mol .

Heterocyclic Halogenated Derivatives

- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine Hydrochloride (CAS 2165-35-7): Structure: Ethanamine fused to a benzodioxin ring. Comparison: The benzodioxin core offers metabolic stability but lacks the electrophilic bromine present in the target compound.

Functional and Pharmacological Comparisons

Structure-Activity Relationship (SAR) Insights

- Halogen Effects: Bromine in the target compound may enhance binding to hydrophobic pockets in proteins (e.g., kinases) compared to non-halogenated analogues .

- Heterocycle Impact : Oxazole’s lower aromaticity compared to indole or benzoxazole may reduce π-π stacking but improve metabolic stability.

- Salt Form : The hydrochloride salt in all listed compounds enhances aqueous solubility, critical for in vitro assays and formulation .

Actividad Biológica

2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C5H6BrN2O

- Molecular Weight : 189.02 g/mol

- Solubility : Soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom in the oxazole ring enhances its electrophilic character, allowing it to participate in nucleophilic substitutions and potentially inhibit specific enzymatic activities.

Antitumor Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated cytotoxicity against human cancer cell lines such as HCT116 and PC-3, suggesting that this compound may possess similar properties. The structure–activity relationship (SAR) analysis revealed that introducing electron-withdrawing groups like bromine significantly enhances antitumor activity .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary data suggest that it can modulate the activity of phosphoinositide 3-kinases (PI3Ks), which are crucial in cellular signaling pathways related to growth and survival . This modulation could lead to therapeutic effects in diseases characterized by dysregulated PI3K signaling.

Research Findings

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Study A | Significant cytotoxicity observed | HCT116, PC-3 |

| Study B | Moderate inhibition of PI3K activity | Various cancer lines |

| Study C | Induced apoptosis in treated cells | ME-180, A549 |

Case Studies

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of related oxazole derivatives found that compounds with bromine substitutions exhibited enhanced antiproliferative activity against cancer cell lines. The MTT assay was used to determine cell viability post-treatment.

- Enzyme Interaction Studies : In vitro assays demonstrated that this compound can inhibit specific kinases involved in cancer progression, suggesting a potential role in targeted cancer therapies.

Q & A

Q. What are the established synthetic routes for 2-(3-Bromo-1,2-oxazol-4-yl)ethanamine hydrochloride, and how do reaction conditions influence yield?

A common approach involves functionalizing oxazole precursors. For example, bromination of 1,2-oxazole derivatives followed by coupling with ethanamine under acidic conditions (e.g., HCl) to form the hydrochloride salt. Reaction temperature (reflux vs. room temperature) and solvent polarity (acetonitrile vs. THF) significantly impact yield and purity. Characterization via NMR and IR is critical to confirm the absence of byproducts like unreacted amines or oxidized intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for verifying the oxazole ring’s substitution pattern and ethanamine linkage. The bromine atom’s electron-withdrawing effect causes distinct downfield shifts for adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₅H₈BrN₂O·HCl = 223.5 g/mol) and isotopic patterns from bromine .

- X-ray Crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) are widely used to resolve bond lengths and angles, though crystallization may require slow evaporation in polar solvents .

Q. What solubility properties make this compound suitable for biological assays?

The hydrochloride salt enhances water solubility, facilitating in vitro studies. Solubility in DMSO (>50 mg/mL) allows stock solutions for cellular assays. Partition coefficient (logP) calculations predict moderate lipophilicity, enabling membrane permeability in pharmacokinetic studies .

Advanced Research Questions

Q. How can conflicting data on bromo-oxazole reactivity in nucleophilic substitution reactions be resolved?

Contradictions arise from competing pathways (e.g., ring-opening vs. substitution). Kinetic studies under controlled pH and temperature (e.g., 60°C in DMF) with monitoring via HPLC can isolate intermediates. DFT calculations further predict transition states to explain regioselectivity .

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with aryl boronic acids. Key parameters:

- Ligand selection : Bulky ligands reduce steric hindrance from the oxazole ring.

- Base : K₂CO₃ improves coupling efficiency vs. weaker bases.

- Table: Yield comparison under varying conditions:

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | 78 |

| PdCl₂ | XPhos | NaOAc | 45 |

Q. How does the bromo-oxazole moiety influence receptor binding in medicinal chemistry studies?

The bromine atom enhances halogen bonding with protein targets (e.g., kinases). Docking simulations using AutoDock Vina show higher binding affinity (ΔG = -9.2 kcal/mol) compared to non-halogenated analogs. Competitive binding assays (SPR or ITC) validate these interactions .

Q. What are the challenges in scaling up synthesis without compromising purity?

- Byproduct formation : Oxazole ring degradation under prolonged heating. Mitigation: Use flow chemistry for precise temperature control.

- Purification : Silica gel chromatography struggles with polar byproducts; reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .

Methodological Considerations

Q. How to address discrepancies in reported melting points?

Variations (e.g., 249–254°C vs. 240°C) stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and TGA under nitrogen identify true melting points and hydrate formation .

Q. What in silico tools predict metabolic pathways for this compound?

- CYP450 metabolism : SwissADME predicts N-dealkylation as the primary pathway.

- Toxicity : ProTox-II flags potential hepatotoxicity (Probability = 0.72), necessitating in vitro liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.